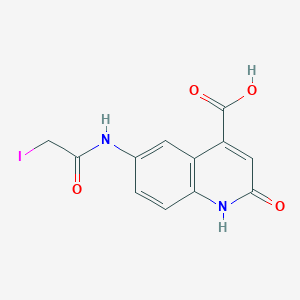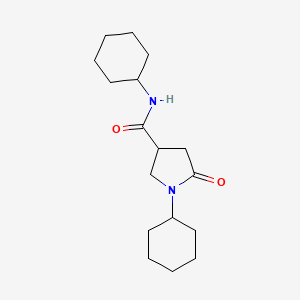
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroxybenzaldehyde with phenethylamine to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as metal catalysts, to facilitate the cyclization and amidation steps. Additionally, process optimization techniques, such as continuous flow synthesis, can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 7 and 8 positions can be oxidized to form quinone derivatives.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitrated or halogenated phenethylisoquinoline derivatives.
Scientific Research Applications
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in oxidative stress and inflammation, such as alpha-synuclein and other protein aggregates.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell cycle regulation, thereby exerting its neuroprotective and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydroxyisoindolin-1-one
- 7,8-Dihydroxy-3,4-Dihydroisoquinoline
- Phenethylisoquinoline alkaloids such as colchicine and homoharringtonine .
Uniqueness
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide stands out due to its dual hydroxyl groups at the 7 and 8 positions, which confer unique chemical reactivity and biological activity. This structural feature allows it to participate in specific oxidation and reduction reactions, making it a versatile compound for various applications .
Properties
CAS No. |
146743-94-4 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
7,8-dihydroxy-N-(2-phenylethyl)isoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c21-16-7-6-13-10-15(20-11-14(13)17(16)22)18(23)19-9-8-12-4-2-1-3-5-12/h1-7,10-11,21-22H,8-9H2,(H,19,23) |
InChI Key |
CEUNWOFTYKAWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=C3C(=C2)C=CC(=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)


![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)



